1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tolyl Group: The tolyl group can be introduced via a nucleophilic substitution reaction, where a tolyl halide reacts with the piperidine ring.
Formation of the Propanol Moiety: The propanol group can be introduced through a reduction reaction, where a suitable precursor is reduced to form the alcohol.
Industrial Production Methods
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tolyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce a new functional group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
- 1-(Piperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride
Uniqueness
1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride is unique due to the specific positioning of the tolyloxy group, which may confer distinct chemical and biological properties compared to its ortho and para isomers.
Properties
CAS No. |
5568-48-9 |
---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-13-6-5-7-15(10-13)18-12-14(17)11-16-8-3-2-4-9-16;/h5-7,10,14,17H,2-4,8-9,11-12H2,1H3;1H |
InChI Key |
BKCBECOMJNGFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCCCC2)O.Cl |
Origin of Product |
United States |
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